![molecular formula C17H24BFN2O3 B2780285 2-[2-(Dimethylamino)ethoxy]-5-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile CAS No. 2377610-85-8](/img/structure/B2780285.png)

2-[2-(Dimethylamino)ethoxy]-5-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

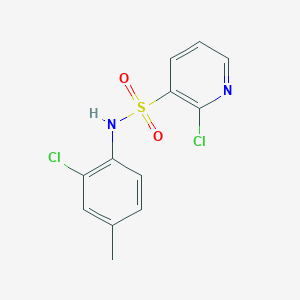

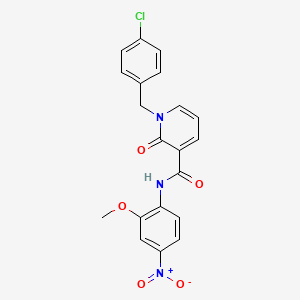

The compound is an organic molecule with a complex structure. It contains a dimethylaminoethoxy group, a fluorine atom, a tetramethyl-1,3,2-dioxaborolan-2-YL group, and a benzonitrile group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step reactions involving substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The structure can be analyzed using techniques such as X-ray diffraction, FTIR, 1H and 13C NMR, and MS .Chemical Reactions Analysis

The compound, due to its complex structure, could potentially participate in a variety of chemical reactions. The presence of the boronic acid pinacol ester group suggests it could be used in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Properties such as melting point, boiling point, solubility, and stability could be determined experimentally .Aplicaciones Científicas De Investigación

- 2-Methoxy-5-boronic acid pinacol ester serves as an essential organic boron reagent. It participates in C-C bond-forming reactions, such as Suzuki-Miyaura cross-coupling reactions, which allow the construction of complex organic molecules. Researchers use it to create biaryl compounds, heterocycles, and other structurally diverse molecules .

- This compound plays a crucial role in the synthesis of amino-substituted imidazopyridines. It is used in a microwave-assisted, four-component coupling process to efficiently produce these valuable heterocyclic compounds. Imidazopyridines have applications in medicinal chemistry and drug discovery .

- The versatility of 2-aminopyridine-5-boronic acid pinacol ester makes it an excellent building block for diverse compound libraries. Researchers can use it to create a wide range of derivatives, exploring their biological activities, pharmacological properties, and potential therapeutic applications .

- Researchers have obtained single crystals of this compound suitable for X-ray crystallographic analysis. By determining its crystal structure, scientists gain insights into its three-dimensional arrangement, bonding patterns, and intermolecular interactions. Such studies contribute to our understanding of molecular behavior and reactivity .

- As part of the broader field of organoboron chemistry, this compound contributes to the development of new synthetic methodologies. Researchers investigate its reactivity, stability, and compatibility with other functional groups. Organoboron compounds are essential tools for creating complex molecules in a controlled manner .

Organic Synthesis and C-C Bond Formation

Amino-Substituted Imidazopyridines

Building Block for Compound Libraries

Crystallography and Structural Studies

Organoboron Chemistry

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-[2-(dimethylamino)ethoxy]-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24BFN2O3/c1-16(2)17(3,4)24-18(23-16)13-10-15(22-8-7-21(5)6)12(11-20)9-14(13)19/h9-10H,7-8H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXBAIPTUMFKLJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C#N)OCCN(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(Dimethylamino)ethoxy]-5-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2780210.png)

![3-(6-Benzo[1,3]dioxol-5-yl-3-cyano-4-trifluoromethyl-pyridin-2-ylsulfanyl)-propionic acid ethyl ester](/img/structure/B2780212.png)

![5-(2-chlorophenyl)-N-[2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide](/img/structure/B2780214.png)

![2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2780215.png)

![N-(3-bromophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2780216.png)

![N-{3-[1-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2780219.png)

![2-chloro-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2780221.png)

![4-[(6-Chloropyridin-3-yl)methyl]-2,5-dimethylmorpholine](/img/structure/B2780222.png)